![molecular formula C13H22N2O2 B2617974 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 731827-28-4](/img/structure/B2617974.png)
8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a microwave-assisted multicomponent reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide was used to form a compound, followed by the synthesis of Schiff base with a variety of aldehydes . Another synthesis method involved the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .作用機序
Target of Action
The primary target of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor is a potential target for various neurological and psychiatric disorders .
Mode of Action
this compound acts as a selective agonist for the delta opioid receptor . It binds to the orthosteric site of the receptor, initiating a series of intracellular events . This compound exhibits low β-arrestin 2 recruitment efficacy and sub-micromolar potency in reducing cAMP production .
Biochemical Pathways
The activation of the delta opioid receptor by this compound affects several biochemical pathways. The most significant is the reduction of cAMP production, which can influence various downstream effects .
Pharmacokinetics
The pharmacokinetics of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4The compound’s selective action and low β-arrestin 2 recruitment suggest it may have favorable adme properties .
Result of Action
The activation of the delta opioid receptor by this compound results in a decrease in cAMP production . This can lead to various molecular and cellular effects, including potential therapeutic effects in neurological and psychiatric disorders .
生化学分析
Biochemical Properties
8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a prolyl oligopeptidase inhibitor, which interferes with the action of prolyl oligopeptidase (EC 3.4.21.26) . This enzyme is involved in the cleavage of peptide bonds in proteins, and its inhibition can affect various physiological processes. Additionally, this compound interacts with serotonin receptors, acting as a serotonergic agonist . This interaction mimics the effects of serotonin, influencing mood and anxiety levels.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by binding to serotonin receptors, which can alter the release of neurotransmitters and affect mood regulation . Furthermore, this compound has been shown to impact gene expression, particularly genes involved in stress response and metabolic pathways. In cellular metabolism, this compound can modulate the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, mimicking the action of serotonin and activating downstream signaling pathways . This binding can lead to changes in the activity of various enzymes and proteins, ultimately affecting cellular function. Additionally, as a prolyl oligopeptidase inhibitor, it prevents the cleavage of specific peptide bonds, thereby altering protein function and stability . These interactions can lead to changes in gene expression, particularly those genes involved in stress response and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity . These effects are particularly evident in in vitro studies, where the controlled environment allows for detailed observation of temporal changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have anxiolytic effects, reducing anxiety levels without significant adverse effects . At higher doses, it can lead to toxicity, manifesting as changes in behavior, metabolic disturbances, and even organ damage . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as prolyl oligopeptidase, affecting the cleavage of peptide bonds and altering protein function . Additionally, its role as a serotonergic agonist influences metabolic pathways related to neurotransmitter synthesis and degradation . These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by its interactions with cellular membranes and transport proteins, which facilitate its movement across different cellular regions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors . It can also translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action .
特性
IUPAC Name |
8-(2-methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-12(2,3)9-5-7-13(8-6-9)10(16)14-11(17)15-13/h9H,4-8H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMDUDZKTQCJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617894.png)

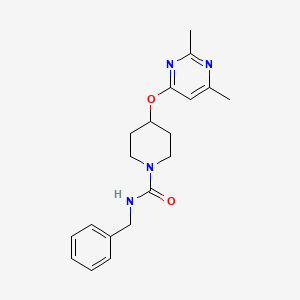
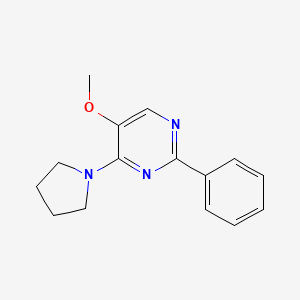
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2617898.png)
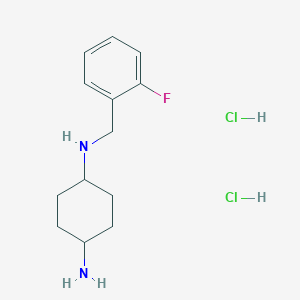
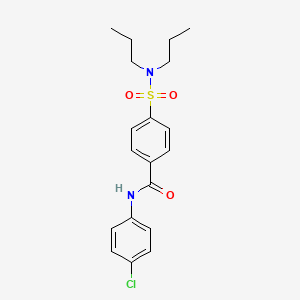
![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)
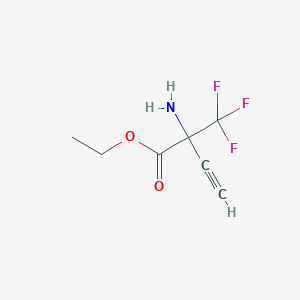
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate](/img/structure/B2617909.png)
![(E)-methyl 2-cyano-3-(2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2617910.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(piperidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2617911.png)

![N-(1,3-Benzodioxol-5-yl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2617913.png)
